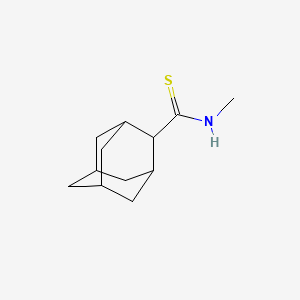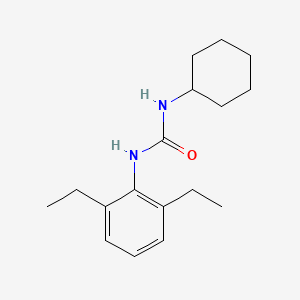![molecular formula C16H17N3OS B5719949 N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as FITU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is its potential applications in cancer research and the treatment of neurodegenerative diseases. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to be effective in inhibiting the growth of cancer cells and sensitizing them to chemotherapy drugs. Additionally, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
One of the limitations of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is its potential toxicity. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to be toxic to normal cells at high concentrations. Additionally, the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. Understanding the mechanism of action may lead to the development of more effective cancer treatments and treatments for neurodegenerative diseases.
Another direction is to study the potential applications of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in other areas of scientific research. For example, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea may have potential applications in the treatment of infectious diseases or autoimmune diseases.
Finally, future studies may focus on the optimization of the synthesis method for N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. Improving the synthesis method may lead to higher yields and higher purity of the final product, which may facilitate further research on the compound.
Conclusion:
In conclusion, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, or N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, is a chemical compound that has been studied for its potential applications in scientific research. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells, sensitize them to chemotherapy drugs, and modulate the activity of certain neurotransmitters. Although the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, it has potential applications in cancer research and the treatment of neurodegenerative diseases. Future studies may focus on further investigating the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, studying its potential applications in other areas of scientific research, and optimizing the synthesis method for the compound.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea involves the reaction of 2-(1H-indol-3-yl)ethylamine with 2-furylacetic acid to form the intermediate compound, which is then reacted with thiourea to form the final product, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied for its potential applications in scientific research. One of the main applications is in the field of cancer research. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective in killing cancer cells. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c21-16(19-11-13-4-3-9-20-13)17-8-7-12-10-18-15-6-2-1-5-14(12)15/h1-6,9-10,18H,7-8,11H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTASMWGVUHLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)


![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)


![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)